N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

mPTPB inhibitor RORγ antagonist TNF-α inhibitor

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a small-molecule member of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype, a scaffold that has yielded inhibitors of Mycobacterium tuberculosis virulence factor mPTPB , retinoic acid receptor-related orphan receptor γ (RORγ) , and tumor necrosis factor-α (TNF-α). The compound features a tricyclic benzo[cd]indol-2(1H)-one core linked via a 6-sulfonamide bridge to a 2,5-dimethylphenyl substituent (MW 352.4 g/mol; XLogP3 3.3).

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 332885-82-2
Cat. No. B2523165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS332885-82-2
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C19H16N2O3S/c1-11-6-7-12(2)16(10-11)21-25(23,24)17-9-8-15-18-13(17)4-3-5-14(18)19(22)20-15/h3-10,21H,1-2H3,(H,20,22)
InChIKeyBGVYRODZDHWAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 332885-82-2): A Scaffold-Defined Entry Point for Benzo[cd]indole Sulfonamide Probe Discovery


N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a small-molecule member of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype, a scaffold that has yielded inhibitors of Mycobacterium tuberculosis virulence factor mPTPB [1], retinoic acid receptor-related orphan receptor γ (RORγ) [2], and tumor necrosis factor-α (TNF-α) [3]. The compound features a tricyclic benzo[cd]indol-2(1H)-one core linked via a 6-sulfonamide bridge to a 2,5-dimethylphenyl substituent (MW 352.4 g/mol; XLogP3 3.3) [4]. Unlike heavily optimized analogs, this compound occupies a less-explored region of structure-activity relationship (SAR) space around the N-aryl moiety, making it a strategically valuable starting point for scaffold-focused probe development and selectivity profiling.

Why N-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Cannot Be Replaced by Arbitrary Benzo[cd]indole Sulfonamide Analogs


Within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype, the identity of the N-aryl substituent is a primary driver of target potency and selectivity. Published SAR campaigns demonstrate that the N-phenyl ring substituents directly modulate in vitro activity by 10- to 100-fold across mPTPB, RORγ, and TNF-α targets [1][2][3]. For the 2,5-dimethylphenyl analog, the combination of two methyl groups at the 2- and 5-positions introduces a defined steric and electronic perturbation relative to unsubstituted phenyl (IC50 14 μM in TNF-α cell assay [3]), 4-butylphenyl (IC50 50 μM on MEG2; IC50 1.3 μM on mPTPB [4][5]), or 3-chloro-4-hydroxyphenyl (EJMC-1, IC50 42 μM on TNF-α [6]) analogs. Generic interchange among these analogs without experimental validation risks selecting a compound with orders-of-magnitude differences in target engagement.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: SAR, Physicochemical, and Multi-Target Potential


Scaffold Multi-Target Potential: 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Class Demonstrates Activity Across Three Therapeutically Distinct Targets

The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold has produced confirmed inhibitors against three therapeutically unrelated targets: mPTPB (anti-tuberculosis virulence), RORγ (Th17-mediated autoimmunity), and TNF-α (inflammatory cytokine). This contrasts with many single-target chemotypes and establishes the scaffold as a privileged structure for probe discovery [1][2][3]. While direct activity data for the 2,5-dimethylphenyl analog are not yet published, the scaffold's proven multi-target engagement implies that N-aryl variation is a rational strategy for tuning selectivity among these targets.

mPTPB inhibitor RORγ antagonist TNF-α inhibitor multi-target probe scaffold repurposing

SAR Gap Analysis: 2,5-Dimethylphenyl Substitution is Untested Against Published N-Aryl Analogs in the mPTPB Series

In the mPTPB inhibitor series, the N-(4-butylphenyl) analog is the most extensively characterized, with a reported IC50 of 1,300 nM against recombinant mPTPB [1]. The VFDB database catalogs this compound at the preclinical (in vitro) stage [2]. The 2,5-dimethylphenyl substitution pattern introduces two ortho/meta-methyl groups that are absent in all characterized mPTPB-active analogs, representing a distinct steric and electronic profile. This substitution alters both the dihedral angle of the sulfonamide-phenyl bond and the electron density on the aromatic ring, parameters known to influence binding pocket complementarity in phosphatase inhibitors.

mPTPB Mycobacterium tuberculosis virulence inhibitor N-aryl SAR scaffold expansion

Physicochemical Differentiation: 2,5-Dimethylphenyl Analog Occupies a Distinct Lipophilicity and Hydrogen-Bonding Space Within the Class

With a calculated XLogP3 of 3.3, 2 hydrogen bond donors (sulfonamide NH; lactam NH), and 4 hydrogen bond acceptors [1], the 2,5-dimethylphenyl analog occupies a moderate lipophilicity range. By comparison, the 4-butylphenyl analog (XLogP3 ~4.5 estimated) is significantly more lipophilic, while the 3-chloro-4-hydroxyphenyl analog EJMC-1 (XLogP3 ~2.8 estimated) is more polar. Lipophilicity is a key determinant of passive membrane permeability, plasma protein binding, and metabolic clearance, making the 2,5-dimethylphenyl substitution a strategically balanced choice for lead optimization programs requiring sufficient permeability without excessive logP-driven off-target promiscuity [2].

drug-likeness lipophilicity physicochemical property lead optimization PK/PD prediction

TNF-α Inhibitor Series SAR Context: N-Phenyl Substitution Produces 14-Fold Activity Range in Cell-Based Assay

In the TNF-α inhibitor series, the unsubstituted N-phenyl analog S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) exhibited an IC50 of 14 μM in a cell-based assay, representing a 2.2-fold improvement over the reference compound EJMC-1 (IC50 = 42 μM) [1]. Further optimization through rational design yielded compound 4e with an IC50 of 3 μM—a 14-fold enhancement over EJMC-1 [1]. This SAR trajectory demonstrates that N-aryl substitution alone can drive a >10-fold activity shift. The 2,5-dimethylphenyl analog represents an unexplored point in this N-aryl SAR continuum, positioned structurally between the unsubstituted phenyl lead (S10) and more extensively optimized analogs.

TNF-α inhibition cell-based assay N-aryl SAR auto-inflammatory disease probe development

RORγ Inhibitor Series: Micromolar-to-Nanomolar Optimization Trajectory Validates the Scaffold's Synthetic Tractability

The RORγ inhibitor discovery campaign initiated from a virtual screening hit (compound s4) that showed dual activity in both an AlphaScreen biochemical assay (IC50 = 20.27 μM) and a cell-based reporter gene assay (IC50 = 11.84 μM) [1]. Subsequent medicinal chemistry optimization yielded compounds 7j, 8c, 8k, and 8p with IC50 values in the 40–140 nM range—a >140-fold improvement from the initial hit [1]. This optimization trajectory confirms that the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is synthetically tractable and capable of achieving nanomolar target engagement. The 2,5-dimethylphenyl analog shares the identical core scaffold and thus inherits this demonstrated optimization potential.

RORγ antagonist AlphaScreen assay cell-based reporter assay nuclear receptor Th17 autoimmunity

Synthetic Accessibility and Catalog Availability Distinguish the 2,5-Dimethylphenyl Analog from Heavily Optimized Class Members

Unlike optimized class members such as 4e (TNF-α IC50 = 3 μM) or 7j/8c/8k/8p (RORγ IC50 = 40–140 nM), which require multi-step custom synthesis [1][2], the N-(2,5-dimethylphenyl) analog is commercially available as a research-grade building block (PubChem CID 3108091) [3]. This eliminates the 4–8 week synthesis lead time typical of custom analog preparation. For researchers initiating new SAR campaigns or performing focused library screening, immediate availability translates directly to accelerated project timelines. The compound's status as an unoptimized but scaffold-correct analog also means it carries no intellectual property encumbrance from composition-of-matter claims on optimized leads.

synthetic accessibility commercial availability building block SAR expansion hit-to-lead

High-Value Research and Procurement Application Scenarios for N-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide


Focused mPTPB Selectivity Profiling Against Human Phosphatase Counter-Screens

Procure the 2,5-dimethylphenyl analog alongside the reference N-(4-butylphenyl) analog (mPTPB IC50 = 1,300 nM; MEG2 IC50 = 50,000 nM) to systematically evaluate how the 2,5-dimethyl substitution pattern affects selectivity between bacterial mPTPB and human off-target phosphatases [1]. The published ~38-fold selectivity window for the 4-butylphenyl analog provides a quantitative benchmark against which the 2,5-dimethylphenyl analog's selectivity can be measured. This head-to-head comparison generates patent-relevant SAR data for anti-tuberculosis drug discovery programs targeting virulence mechanisms.

Scaffold-Hopping Reference Point for TNF-α Lead Optimization

Use the 2,5-dimethylphenyl analog as a structurally distinct N-aryl variant within the context of the published TNF-α inhibitor series, where S10 (N-phenyl, IC50 = 14 μM) and 4e (IC50 = 3 μM) define the current activity range [2]. Testing the 2,5-dimethylphenyl analog in the same cell-based assay enables direct placement of this substituent on the SAR map, informing whether the 2,5-dimethyl pattern moves activity toward or away from the 3 μM benchmark. This is directly relevant for medicinal chemistry teams seeking novel, patentable TNF-α small-molecule inhibitors for auto-inflammatory diseases.

Multi-Target Kinase/Phosphatase Selectivity Panel Screening

Given the scaffold's confirmed activity against at least three protein targets (mPTPB, RORγ, TNF-α) [1][2][3], the 2,5-dimethylphenyl analog is a rational inclusion in broader kinase/phosphatase selectivity panels. Its moderate lipophilicity (XLogP3 = 3.3) [4] suggests reduced risk of promiscuous membrane disruption compared to the more lipophilic 4-butylphenyl analog, making it a cleaner probe for target-specific binding assessment.

Combinatorial Library Design and Diversity-Oriented Synthesis Starting Material

The commercial availability of the 2,5-dimethylphenyl analog [4] makes it a practical starting point for parallel synthesis of focused 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide libraries. The 2,5-dimethylphenyl group introduces steric bulk distinct from all published active analogs, expanding the chemical diversity of screening collections targeting mPTPB, RORγ, or TNF-α. This scenario is particularly relevant for academic screening centers and biotech hit discovery groups requiring rapid library expansion without custom synthesis.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.